molecular formula C7H6BrIO B8064291 (3-Bromo-2-iodophenyl)methanol

(3-Bromo-2-iodophenyl)methanol

Cat. No.: B8064291
M. Wt: 312.93 g/mol
InChI Key: LXHZFEXYXUTRTJ-UHFFFAOYSA-N
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Description

(3-Bromo-2-iodophenyl)methanol is an organic compound with the molecular formula C7H6BrIO It is a halogenated phenylmethanol derivative, characterized by the presence of both bromine and iodine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2-iodophenyl)methanol typically involves the halogenation of phenylmethanol derivatives. One common method is the bromination of 2-iodophenylmethanol using bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity. The use of phase-transfer catalysts can enhance the efficiency of the halogenation process.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2-iodophenyl)methanol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The compound can undergo reduction to remove halogen atoms or reduce the hydroxyl group to a hydrocarbon.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields aldehydes or ketones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

(3-Bromo-2-iodophenyl)methanol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of halogenated phenylmethanol derivatives’ biological activity and their potential as bioactive agents.

    Medicine: Research into its potential therapeutic applications, such as in the development of new drugs with antimicrobial or anticancer properties.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of (3-Bromo-2-iodophenyl)methanol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the halogen atoms can participate in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-2-chlorophenyl)methanol
  • (3-Bromo-2-fluorophenyl)methanol
  • (3-Iodo-2-chlorophenyl)methanol

Uniqueness

(3-Bromo-2-iodophenyl)methanol is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity and properties compared to other halogenated phenylmethanol derivatives. The combination of these halogens can enhance the compound’s ability to participate in specific chemical reactions and interactions, making it valuable for various applications.

Properties

IUPAC Name

(3-bromo-2-iodophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrIO/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHZFEXYXUTRTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)I)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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